molecular formula C19H23N5O2 B2519662 N-[5-(4-Methoxyphenyl)-1-methyl-1H-imidazol-2-yl]-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1214423-44-5

N-[5-(4-Methoxyphenyl)-1-methyl-1H-imidazol-2-yl]-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

Cat. No. B2519662
M. Wt: 353.426
InChI Key: SFQNPGFIONJGIW-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. The structure can be determined using techniques like X-ray crystallography .


Molecular Structure Analysis

Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy can be used to analyze the molecular structure .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The products of these reactions can provide valuable information about the compound’s structure and properties .


Physical And Chemical Properties Analysis

This could involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Synthesis and Cytotoxicity

Compounds with structures incorporating elements similar to the queried chemical have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. For instance, the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have shown cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their potential in cancer research (Hassan, Hafez, & Osman, 2014). Similarly, novel pyrazolo[1,5-a]pyrimidines and related Schiff bases were synthesized and demonstrated cytotoxicity against human cancer cell lines, suggesting their applicability in developing anticancer agents (Hassan, Hafez, Osman, & Ali, 2015).

Antiprotozoal and Anticonvulsant Activities

Research has also been conducted on derivatives for their antiprotozoal and anticonvulsant activities. For example, novel dicationic imidazo[1,2-a]pyridines have been synthesized and evaluated for their effectiveness against protozoal infections, demonstrating significant in vitro and in vivo activity (Ismail et al., 2004). Additionally, omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives have been investigated for their anticonvulsant activity, identifying compounds with potential as antiepileptic drugs (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Molecular Structure and Design

Studies involving the molecular structure and design of related compounds have provided insights into their potential applications. For instance, the synthesis, spectral, and X-ray crystal structure analysis of specific pyrazole derivatives have been conducted to understand their structural characteristics and interactions, which can be crucial for the design of functional materials or pharmaceuticals (Kumara et al., 2018).

Safety And Hazards

Researchers would look at the compound’s toxicity, flammability, and other hazards. This information is important for ensuring that the compound is handled safely .

Future Directions

Based on their findings, researchers might suggest future directions for research. This could include studying the compound’s potential uses, investigating its mechanism of action in more detail, or developing methods to synthesize it more efficiently or with higher yield .

properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]-2-methyl-5-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-12(2)15-10-16(24(4)22-15)18(25)21-19-20-11-17(23(19)3)13-6-8-14(26-5)9-7-13/h6-12H,1-5H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQNPGFIONJGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)NC2=NC=C(N2C)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-Methoxyphenyl)-1-methyl-1H-imidazol-2-yl]-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide

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